molecular formula C17H20FNO3S2 B11257260 N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)pivalamide

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)pivalamide

Cat. No.: B11257260
M. Wt: 369.5 g/mol
InChI Key: YAQXJHJIMXJGAP-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is a complex organic compound that features a combination of fluorobenzene, sulfonyl, thiophene, and propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide typically involves multiple steps:

    Formation of the Fluorobenzenesulfonyl Intermediate: This step involves the reaction of fluorobenzene with sulfonyl chloride in the presence of a base such as pyridine to form 4-fluorobenzenesulfonyl chloride.

    Coupling with Thiophene: The 4-fluorobenzenesulfonyl chloride is then reacted with thiophene-2-yl-ethylamine under basic conditions to form the intermediate N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]amine.

    Amidation: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonyl and fluorobenzene groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene ring may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent.

    N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide: Another compound with similar structural features but different functional groups.

Uniqueness

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorobenzene and thiophene rings, along with the sulfonyl and amide groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H20FNO3S2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H20FNO3S2/c1-17(2,3)16(20)19-11-15(14-5-4-10-23-14)24(21,22)13-8-6-12(18)7-9-13/h4-10,15H,11H2,1-3H3,(H,19,20)

InChI Key

YAQXJHJIMXJGAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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